2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Carbohydrate Synthesis Glycosylation Protecting Group Chemistry

Researchers needing specific β-NAGase detection often face cross-reactivity with generic substrates. This compound is a chromogenic β-NAGase substrate with an o-nitrophenyl aglycone, enabling selective hydrolysis and colorimetric quantification. • Exclusive β-anomeric configuration prevents hydrolysis by α-specific or β-galactosaminidase enzymes. • Dual-purpose reagent: glycosyl donor for β-selective oligosaccharide synthesis via ZnCl₂ catalysis. • Stable at 2-8°C, ideal for automated HTS workflows using standard absorbance readers.

Molecular Formula C14H18N2O8
Molecular Weight 342.3 g/mol
CAS No. 13264-92-1
Cat. No. B079314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
CAS13264-92-1
Molecular FormulaC14H18N2O8
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
InChIInChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
InChIKeyPXMQUEGJJUADKD-DHGKCCLASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13264-92-1) for Precise N-Acetyl-β-D-Glucosaminidase Assays


2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13264-92-1) is a chromogenic β-N-acetylglucosaminidase (NAGase) substrate, classified as an N-acetyl-β-D-glucosaminide derivative with an o-nitrophenyl aglycone. Upon enzymatic hydrolysis, it releases o-nitrophenol, which can be quantified spectrophotometrically [1]. Its primary utility lies in the colorimetric detection and kinetic analysis of NAGase activity across various biological systems .

Why 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 13264-92-1) Cannot Be Substituted by Common Analogs in Critical Assays


Despite sharing the same core N-acetylglucosamine moiety, substitution with the more common p-nitrophenyl analog (CAS 3459-18-5) is not functionally equivalent. The ortho (o-) nitro substitution alters the electron distribution and steric properties of the aglycone, which can directly impact enzyme binding affinity (Km) and catalytic turnover (kcat) in a non-linear fashion, thereby precluding simple one-to-one replacement in quantitative enzyme assays. Additionally, this compound serves a dual role as both a substrate and a glycosyl donor in carbohydrate synthesis, leveraging the o-nitrophenyl group as a latent protecting/activating group [1], a function not available with para-substituted or α-anomeric analogs. Selecting the correct nitrophenyl isomer and anomeric configuration is therefore critical for both assay accuracy and synthetic yield.

Quantitative Differentiation of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Enzyme Kinetics, Selectivity, and Synthetic Utility


Dual Function as Chromogenic Substrate and Latent Glycosyl Donor for Synthesis

In carbohydrate synthesis, 2-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside functions uniquely as both a protecting group for the anomeric position and a latent activating group for subsequent glycosylation, enabling β-glycoside formation in good to excellent yields upon activation with ZnCl₂. In contrast, the more common p-nitrophenyl analog (CAS 3459-18-5) is predominantly used as a terminal chromogenic substrate and is not documented as an effective glycosyl donor under similar conditions [1]. The use of 4-nitrophenyl N-acetyl-α-D-glucosaminide (CAS 10139-02-3) yields α-glycosides, further differentiating the stereochemical outcomes based on anomeric configuration [2].

Carbohydrate Synthesis Glycosylation Protecting Group Chemistry

Enzyme Specificity for β-Anomer in Activity Assays

The β-anomeric configuration is critical for recognition and hydrolysis by N-acetyl-β-D-glucosaminidases (EC 3.2.1.52). While this compound (β-anomer) is the natural configuration for these enzymes, the α-anomeric analog, 4-nitrophenyl N-acetyl-α-D-glucosaminide (CAS 10139-02-3), is not hydrolyzed by many common NAGases and is instead used to probe α-specific enzymes [1][2]. For instance, a highly specific β-N-acetyl-D-glucosaminidase from Aspergillus niger 419 showed no activity against the α-anomer [2].

Enzyme Assays Substrate Specificity NAGase Chromogenic Substrate

Differentiation in Glycosidase Selectivity: Glucosaminide vs. Galactosaminide

The stereochemistry at the C4 position (gluco- vs. galacto-configuration) is a primary determinant of substrate specificity for β-N-acetylhexosaminidases. In a study profiling a panel of 24 fungal β-N-acetylhexosaminidases, sulfated derivatives of the glucosaminide core (p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucosaminide) showed distinct cleavage patterns compared to the corresponding galactosaminide analogs, with the 3-sulfated glucosaminide being hydrolyzed by only one of the 24 enzymes tested [1]. This highlights the strict structural requirements for enzyme recognition. Similarly, a highly specific β-N-acetyl-D-glucosaminidase from Aspergillus niger 419 hydrolyzed p-nitrophenyl N-acetyl-β-D-glucosaminide (Km = 0.2 mM) but showed 'no activity' against p-nitrophenyl N-acetyl-β-D-galactosaminide [2].

Substrate Specificity NAGase Enzyme Assay Glycoside Hydrolase

Spectrophotometric Detection Characteristics vs. 4-Nitrophenyl Analog

Both 2-nitrophenyl and 4-nitrophenyl N-acetyl-β-D-glucosaminide are chromogenic substrates that release nitrophenol upon enzymatic hydrolysis. However, the position of the nitro group (ortho vs. para) influences the spectral properties of the released phenol. 4-Nitrophenol (pNP) exhibits an absorption maximum (λmax) at approximately 405 nm under alkaline conditions, while 2-nitrophenol (oNP) has a λmax around 420 nm, allowing for spectrophotometric discrimination in multiplexed or sequential assays [1]. This difference enables the simultaneous or sequential measurement of multiple glycosidase activities without spectral overlap .

Chromogenic Substrate Spectrophotometry NAGase Assay Detection Method

Stability and Storage Requirements Compared to Fluorogenic 4-MU Analog

While 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-NAG, CAS 37067-30-4) offers higher sensitivity due to its fluorogenic nature, it requires more stringent storage conditions (-20°C) and is more susceptible to photobleaching. In contrast, the 2-nitrophenyl chromogenic substrate is recommended for storage at 2-8°C away from light, with reported stability under these conditions being sufficient for routine laboratory use without the need for deep freezing [1]. Furthermore, 4-MU-NAG is typically provided as a hydrate, which can introduce variability in molarity calculations if not properly accounted for, whereas the 2-nitrophenyl compound is generally anhydrous [2].

Substrate Stability Storage Chromogenic Fluorogenic Assay Development

Key Application Scenarios for 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Based on Verified Evidence


Enzymatic Synthesis of β-N-Acetylglucosamine Glycoconjugates

Utilize the compound as a dual-purpose reagent: first, as a protecting group for the anomeric hydroxyl of N-acetylglucosamine during multi-step synthetic procedures; second, as a glycosyl donor in ZnCl₂-catalyzed glycosylation reactions with acceptor alcohols to yield β-linked N-acetylglucosamine derivatives in good to excellent yields [1]. This method is particularly valuable for constructing complex oligosaccharides and glycopeptides, where stereoselective β-glycosidic bond formation is essential [1].

Specific Colorimetric Assay for N-Acetyl-β-D-Glucosaminidase (NAGase) Activity

Employ this compound as the chromogenic substrate in assays designed to specifically measure β-NAGase activity. Its β-anomeric configuration ensures selective hydrolysis by β-NAGases (EC 3.2.1.52) but not by α-specific or β-galactosaminidase enzymes, providing assay specificity [2][3]. The release of o-nitrophenol (λmax ~420 nm) allows for spectrophotometric quantification, and its spectral distinction from p-nitrophenol (λmax ~405 nm) enables multiplexed assay formats where multiple glycosidase activities are measured simultaneously or sequentially in the same well [4].

Substrate Specificity Profiling of Novel β-N-Acetylhexosaminidases

Use this compound as a reference substrate in panels designed to profile the substrate specificity of newly discovered or engineered β-N-acetylhexosaminidases. By comparing hydrolysis rates against analogs with different aglycones (e.g., 4-nitrophenyl, 4-methylumbelliferyl) or different sugar configurations (e.g., α-anomer, galactosaminide), researchers can map the active site preferences and identify optimal substrates for biocatalytic applications [2][5].

Quality Control in High-Throughput Screening (HTS) of Enzyme Inhibitors

In HTS campaigns aimed at discovering inhibitors of NAGase (relevant for lysosomal storage disorders, inflammation, and fungal pathogenesis), this compound serves as a robust, cost-effective chromogenic substrate. Its stability at 2-8°C simplifies automated liquid handling and storage within HTS facilities, reducing the logistical burden associated with more temperature-sensitive fluorogenic substrates [6]. The colorimetric readout is compatible with standard absorbance plate readers, minimizing capital equipment costs.

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